2-(9H-carbazol-2-yl)diazenesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8N3O3S- |
|---|---|
Molecular Weight |
274.28g/mol |
IUPAC Name |
N-(9H-carbazol-2-ylimino)sulfamate |
InChI |
InChI=1S/C12H9N3O3S/c16-19(17,18)15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13H,(H,16,17,18)/p-1 |
InChI Key |
KYZZYWXAXQXCGY-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N=NS(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N=NS(=O)(=O)[O-] |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Chemo Selective Derivatization of 2 9h Carbazol 2 Yl Diazenesulfonate
Novel Synthetic Routes to the Core 2-(9H-Carbazol-2-yl)diazenesulfonate Structure
The construction of the this compound core relies on the precise and controlled functionalization of the carbazole (B46965) framework.
Regioselective Functionalization Approaches to the Carbazole Nucleus
Achieving regioselective substitution on the carbazole ring is a critical first step. The inherent reactivity of carbazole typically directs electrophilic substitution to the 3, 6, and 9 positions. Therefore, installing a functional group specifically at the 2-position often requires multi-step strategies or the use of directing groups.
Recent advancements have demonstrated that transition metal-catalyzed C-H activation can provide a direct route to functionalized carbazoles with high regioselectivity. For instance, directing group-assisted C-H activation has been successfully employed to introduce various functionalities at specific positions of the carbazole moiety. nih.gov Another innovative approach involves a rhodium-catalyzed formal [5+1] cyclization of 3-vinylindoles with diazo compounds, which offers a pathway to functionalized carbazoles under mild conditions. acs.org While these methods showcase the potential for controlled functionalization, the synthesis of a 2-amino-9H-carbazole precursor, which is essential for creating the target diazenesulfonate, often involves classical nitration followed by reduction, where careful control of reaction conditions is paramount to favor the formation of the 2-nitro isomer.
| Method | Description | Key Features | Reference |
| Directing Group-Assisted C-H Activation | Utilizes a directing group to guide a transition metal catalyst to a specific C-H bond on the carbazole nucleus for functionalization. | High regioselectivity, broad substrate scope. | nih.gov |
| [Cp*RhCl2]2-Catalyzed Formal [5+1] Cyclization | A method involving the reaction of 3-vinylindoles with diazo compounds to construct functionalized carbazole structures. | Mild conditions, good yields, good functional group tolerance. | acs.org |
| Classical Nitration and Reduction | A traditional two-step process involving the nitration of carbazole to introduce a nitro group, followed by its reduction to an amine. | Requires careful optimization to control regioselectivity. |
Controlled Diazo-Formation and Sulfonation Pathways
Once 2-amino-9H-carbazole is obtained, the next crucial steps are diazotization and sulfonation. The diazotization of aromatic amines is a well-established reaction, typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452), in an acidic medium at low temperatures. researchgate.net This process converts the amino group into a diazonium salt.
The subsequent reaction with a sulfite (B76179) salt, such as sodium sulfite, leads to the formation of the target diazenesulfonate. This reaction must be carefully controlled to prevent unwanted side reactions of the highly reactive diazonium salt. The choice of solvent and temperature can significantly influence the yield and purity of the final product. For example, carrying out the reaction in a two-phase system, such as butanol and water, can facilitate the reaction and subsequent isolation of the product. researchgate.net
Advanced Derivatization Techniques for Tailored Structural Modification
The this compound molecule offers multiple sites for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.
N-Substitution Strategies for the Carbazole Nitrogen
The nitrogen atom of the carbazole ring is a key site for derivatization. N-substitution can significantly alter the electronic properties, solubility, and solid-state packing of the resulting compounds. nih.gov Common strategies for N-substitution include alkylation and arylation reactions.
N-alkylation is typically achieved by reacting the carbazole with an alkyl halide in the presence of a base. acgpubs.orgresearchgate.net For instance, the reaction of carbazole with ethyl bromoacetate (B1195939) or 2-bromoethanol (B42945) introduces functionalized alkyl chains at the 9-position. acgpubs.orgresearchgate.net N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution. nih.gov The synthesis of 9-(pyrimidin-2-yl)-9H-carbazole derivatives has been achieved using a Cp*Rh(III)/H+ tandem catalytic system. nih.gov These N-substituted carbazoles can then be carried through the diazotization and sulfonation sequence to yield the corresponding 2-diazenesulfonate derivatives.
| N-Substitution Reaction | Reagents | Resulting Moiety | Reference |
| N-Alkylation | Alkyl halide, Base | 9-Alkylcarbazole | acgpubs.orgresearchgate.net |
| N-Arylation | Aryl halide, Transition metal catalyst, Base | 9-Arylcarbazole | nih.gov |
| Michael Addition | Activated alkene | 9-(Functionalized ethyl)carbazole |
Modifications at the Diazenesulfonate Group for Tunable Reactivity
The diazenesulfonate group is a versatile functional handle that can undergo a variety of chemical transformations. This allows for the introduction of a wide range of substituents at the 2-position of the carbazole ring. For example, the diazo group can be displaced by various nucleophiles under different reaction conditions, leading to the formation of new C-X bonds (where X can be a halogen, cyano group, etc.).
Furthermore, the sulfonate portion of the group can also be targeted for modification, although this is less common. The reactivity of the diazenesulfonate can be tuned by altering the electronic nature of the substituents on the carbazole ring, providing a platform for creating a library of compounds with diverse properties.
Polymerization and Oligomerization Strategies for Material Integration
Carbazole-containing polymers are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.comresearchgate.net The this compound monomer can be incorporated into polymeric structures through several strategies.
One approach involves the chemical or electrochemical polymerization of the carbazole monomer. mdpi.comresearchgate.net Chemical polymerization is often carried out using oxidizing agents like ferric chloride or ammonium (B1175870) persulfate. mdpi.com The polymerization typically occurs at the 3 and 6 positions of the carbazole ring. mdpi.com Another strategy is to first modify the monomer with a polymerizable group, such as a vinyl or an acetylene (B1199291) group, either at the N-position or another position on the carbazole ring. For instance, N-vinylcarbazole is a well-known monomer for producing poly(N-vinylcarbazole) (PVK), a polymer with excellent thermal stability. mdpi.com Suzuki coupling reactions are also widely used to synthesize carbazole-based conjugated polymers. researchgate.netnih.gov These polymerization methods allow for the integration of the unique electronic and photophysical properties of the carbazole diazenesulfonate unit into macromolecular architectures.
| Polymerization Method | Description | Key Features | Reference |
| Chemical Oxidation | Use of oxidizing agents to induce polymerization of carbazole monomers. | Can produce polymers with varying structures depending on reaction conditions. | mdpi.com |
| Electropolymerization | Anodic or cathodic reaction to directly synthesize conductive polymer films from monomers. | Forms polymer films directly on an electrode surface. | researchgate.net |
| Suzuki Coupling | Palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. | Allows for the synthesis of well-defined conjugated polymers. | researchgate.netnih.gov |
Theoretical and Computational Investigations of 2 9h Carbazol 2 Yl Diazenesulfonate
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
A fundamental understanding of a molecule's electronic properties is crucial for predicting its reactivity, optical behavior, and potential applications in materials science.
Density Functional Theory (DFT) Calculations for Ground State Properties
In a general study of carbazole (B46965) derivatives, DFT calculations have been used to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For instance, calculations on a methacrylate (B99206) monomer bearing a pendant carbazole moiety, 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate (CE), using the B3LYP/6-21G* level of theory, determined the HOMO and LUMO energies to be -5.39 eV and -1.94 eV, respectively. nih.gov While this is not the exact compound of focus, it provides an example of the type of data generated through DFT for related structures.
Table 1: Exemplary DFT-Calculated Electronic Properties of a Carbazole Derivative (Note: Data for 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate, not 2-(9H-carbazol-2-yl)diazenesulfonate)
| Compound | Method | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate | B3LYP/6-21G* | -5.39 | -1.94 |
Data sourced from a study on copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate. nih.gov
Time-Dependent DFT (TD-DFT) for Excited State Predictions and Optical Transitions
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited state properties of molecules, providing insights into their optical absorption and emission characteristics. These calculations are essential for understanding the photophysical behavior of compounds, which is particularly relevant for applications in dyes, sensors, and organic electronics. researchgate.net
For azo dyes containing a thiazole (B1198619) moiety, TD-DFT calculations have been used to predict their maximum absorption wavelengths (λmax). mdpi.com For example, theoretical calculations on such dyes have shown good agreement with experimental UV-Vis spectra. mdpi.com Although specific TD-DFT studies on this compound are not available in the reviewed literature, the methodology remains a critical tool for predicting the electronic transitions that govern the color and photostability of such diazo compounds.
Conformational Dynamics and Intermolecular Interactions
The three-dimensional structure and intermolecular forces of a compound dictate its macroscopic properties, such as solubility, crystal packing, and aggregation behavior in solution.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Aggregation
Molecular Dynamics (MD) simulations offer a way to observe the time-evolution of a molecular system, providing a detailed picture of its dynamics in different environments. These simulations can reveal how a molecule like this compound might behave in solution, including its conformational flexibility and tendency to form aggregates. While specific MD simulations for this compound have not been reported, studies on other complex organic molecules demonstrate the power of this technique to understand solution-phase behavior.
Analysis of Non-Covalent Interactions in Self-Assembly Processes
Non-covalent interactions, such as hydrogen bonding and π-π stacking, are the driving forces behind self-assembly processes. In a DFT conformational analysis of a carbazole fragment of the drug Carvedilol, intramolecular hydrogen bonding was found to significantly influence conformer stability. researchgate.net The carbazole ring system itself was confirmed to be planar, which is a prerequisite for effective π-π stacking interactions between molecules. researchgate.net Such interactions are crucial for the formation of ordered structures in the solid state and in aggregates.
Reaction Mechanism Predictions and Energy Landscapes
Computational methods can be used to explore the potential chemical reactions a molecule might undergo by mapping out the energy landscape of the reaction pathway. This includes identifying transition states and calculating activation barriers, which provides a deeper understanding of reaction kinetics and selectivity.
For instance, DFT studies on the 1,3-dipolar cycloaddition reaction between diazopropane (B8614946) and chalcone (B49325) derivatives have been used to determine the kinetic and thermodynamic favorability of different reaction pathways, successfully predicting the formation of pyrazole (B372694) derivatives. mdpi.com Such an approach could be applied to investigate the reactivity of the diazenesulfonate group in this compound, for example, in reactions involving nucleophilic attack or cycloadditions. However, to date, no such specific computational studies on the reaction mechanisms of this compound have been published in the reviewed literature.
Computational Elucidation of Reaction Pathways for Derivatization and Degradation
Computational chemistry offers a window into the complex reaction mechanisms that are fundamental to the synthesis (derivatization) and decomposition (degradation) of novel compounds. For this compound, a plausible synthetic route involves the diazotization of 2-aminocarbazole (B1619228) followed by a reaction with a sulfite (B76179) source.
Derivatization Pathway: A likely synthetic pathway that could be modeled is the diazotization of 2-aminocarbazole. This involves the reaction of the primary amine with nitrous acid (HONO) to form a diazonium salt, 9H-carbazol-2-diazonium. Subsequently, this intermediate could react with a sulfite, such as sodium sulfite, to yield the final this compound product.
Computational models, typically using a DFT functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can map the potential energy surface for each step of this proposed reaction. This allows for the identification of all intermediates and transition states, providing a detailed, step-by-step understanding of the reaction mechanism.
Degradation Pathway: The primary degradation pathway for diazo compounds often involves the loss of nitrogen gas (N₂), a highly stable molecule. For the target compound, a key degradation route to investigate computationally would be the dediazoniation reaction, leading to the formation of a carbazole-based radical or cationic species and the release of N₂. The presence of the sulfonate group would significantly influence the stability of the resulting intermediates. Quantum chemical calculations can predict the favorability of different degradation pathways, such as homolytic (radical) versus heterolytic (ionic) cleavage of the C-N bond.
Transition State Analysis and Activation Energy Determination
For any proposed reaction pathway, identifying the transition state (TS) is paramount. The TS represents the highest energy point along the reaction coordinate, and its structure provides critical insights into the bond-making and bond-breaking processes. Vibrational frequency calculations are performed to confirm the nature of stationary points on the potential energy surface; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. These values, calculated computationally, are invaluable for optimizing experimental conditions like temperature and catalysts.
Hypothetical Activation Energies for Key Reaction Steps
| Reaction Step | Proposed Mechanism | Hypothetical Activation Energy (Ea) (kJ/mol) |
| Diazotization of 2-aminocarbazole | Electrophilic attack | 45 - 60 |
| Sulfonation of 9H-carbazol-2-diazonium | Nucleophilic addition | 30 - 50 |
| Thermal Degradation (Dediazoniation) | C-N bond cleavage | 80 - 120 |
This table is illustrative. Actual values would be derived from specific DFT calculations.
Prediction of Advanced Spectroscopic Signatures and Photophysical Parameters
Computational methods are highly effective at predicting the spectroscopic and photophysical properties of molecules, guiding experimental characterization and helping to interpret complex spectra.
Simulated UV-Vis Absorption and Emission Spectra for Deeper Understanding
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectra. nih.gov These calculations can predict the wavelength of maximum absorption (λ_max), the intensity of the transition (oscillator strength, f), and the nature of the electronic excitations involved (e.g., π→π, n→π).
For this compound, the spectrum would likely be dominated by π→π* transitions within the carbazole ring system. The diazenesulfonate group would act as a modulator of these transitions. Simulations can be performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic structure. nih.gov
Hypothetical TD-DFT Results for UV-Vis Absorption in Tetrahydrofuran (THF)
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 345 | 0.68 | HOMO → LUMO (95%) |
| S₀ → S₂ | 310 | 0.25 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 295 | 0.42 | HOMO → LUMO+1 (91%) |
This table presents hypothetical data to illustrate typical computational outputs.
Vibrational Frequency Calculations for Mechanistic Correlations
Theoretical vibrational frequency analysis, typically performed using DFT, calculates the fundamental vibrational modes of a molecule. The resulting infrared (IR) and Raman spectra can be simulated and compared with experimental data to confirm the structure of a synthesized compound. nih.gov
Furthermore, specific vibrational modes can be correlated with structural changes along a reaction pathway. For instance, monitoring the frequencies of the N=N and S=O stretching modes during a simulated degradation reaction can provide direct evidence for the weakening and eventual breaking of these bonds.
Hypothetical Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | Carbazole N-H | 3450 - 3500 | Medium |
| Aromatic C-H Stretch | Carbazole Ring | 3050 - 3150 | Medium-Weak |
| Diazo N=N Stretch | -N=N-SO₃⁻ | 1450 - 1500 | Strong |
| Sulfonate S=O Stretch | -SO₃⁻ | 1200 - 1260 (asymmetric) | Strong |
| Sulfonate S=O Stretch | -SO₃⁻ | 1030 - 1080 (symmetric) | Strong |
| C-N Stretch | Carbazole-N=N | 1100 - 1150 | Medium |
This table is illustrative. Frequencies are sensitive to the computational method and basis set used.
Advanced Spectroscopic and Mechanistic Characterization Beyond Basic Identification
Elucidation of Excited State Dynamics via Time-Resolved Spectroscopy
Time-resolved spectroscopy is crucial for understanding the fate of the molecule after it absorbs light. For a donor-acceptor compound like 2-(9H-carbazol-2-yl)diazenesulfonate, this involves tracking processes like intramolecular charge transfer (ICT), intersystem crossing, and subsequent relaxation pathways.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool to monitor the earliest events following photoexcitation. For carbazole (B46965) derivatives, fs-TA studies have revealed intricate excited-state dynamics. For instance, in donor-acceptor systems containing carbazole, initial photoexcitation often leads to a locally excited (LE) state on the carbazole moiety, which then rapidly evolves into an ICT state.
In a study on bis[4-(9-H-carbazole)phenyl] sulfone (CZ-DPS), a compound with a similar donor-acceptor structure, fs-TA spectroscopy showed that an excited state absorption (ESA) signal and a stimulated emission (SE) signal reached their maximum values within 4.1 picoseconds. researchgate.net Subsequently, these signals decayed while a triplet-triplet absorption (TTA) signal appeared, indicating intersystem crossing. researchgate.net For this compound, one would expect to observe an initial transient absorption corresponding to the S₁ state of the carbazole, followed by the rapid formation of a new absorption band characteristic of the ICT state. The timescale of this charge transfer process would be highly dependent on the solvent polarity, with faster rates in more polar solvents that can stabilize the charge-separated state.
A weak, broad induced absorption in the 600–700 nm region, characteristic of the carbazole cation radical, might also be observed, providing direct evidence of charge separation. researchgate.net The kinetics of the decay of the ICT state and the rise of any subsequent transient species, such as triplet states, would provide critical information about the efficiency of different deactivation pathways.
Table 1: Expected Femtosecond Transient Absorption Data for this compound based on Analogous Carbazole Derivatives.
| Transient Species | Expected Wavelength (nm) | Rise Time (ps) | Decay Time (ps) | Solvent Dependence |
| S₁ (LE) State | 350-400 | <1 | 1-10 | Moderate |
| ICT State | 450-550 | 1-10 | 10-1000 | Strong |
| Carbazole Cation Radical | 600-700 | 1-10 | 10-1000 | Strong |
| T₁ State | 400-450 | >1000 | >1000 (ns scale) | Weak |
This table is a hypothetical representation based on data from various carbazole derivatives and is intended to predict the behavior of this compound.
Picosecond time-resolved emission spectroscopy complements fs-TA by monitoring the fluorescence decay dynamics. For a donor-acceptor molecule like this compound, dual fluorescence is a possibility. This would manifest as a higher-energy emission from the locally excited carbazole state and a lower-energy, red-shifted emission from the ICT state. The lifetimes of these emissions provide information about the rates of radiative and non-radiative decay processes.
Studies on various carbazole derivatives have shown that fluorescence lifetimes are typically in the nanosecond range. researchgate.net For carbazole-pyrimidine conjugates, which also possess donor-acceptor character, intramolecular charge-transfer states lead to moderate-to-strong fluorescence with large Stokes shifts that are dependent on solvent polarity. nih.gov In nonpolar solvents, the emission from the LE state might dominate, while in polar solvents, the emission from the stabilized ICT state would be more prominent, appearing at longer wavelengths with a longer lifetime.
Time-resolved fluorescence measurements on carbazole and its derivatives in thin films have also shown the presence of excimer emission at longer wavelengths, arising from intermolecular interactions. mdpi.com The fluorescence quantum yield of the zero-point levels of carbazole and N-ethylcarbazole has been found to be unity, with little variation with excess energy. rsc.org
Table 2: Expected Picosecond Time-Resolved Emission Data for this compound in Different Solvents.
| Solvent | Emission Peak (nm) - LE | Lifetime (ns) - LE | Emission Peak (nm) - ICT | Lifetime (ns) - ICT |
| Hexane | ~350 | 1-5 | - | - |
| Dichloromethane | ~360 | 1-5 | ~450 | 5-15 |
| Acetonitrile | ~365 | <1 | ~500 | 10-25 |
This table is a hypothetical representation based on data from analogous carbazole systems and serves as a predictive model for this compound.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Complex Structural and Dynamic Analysis
While standard 1D NMR is used for basic structural confirmation, multi-dimensional NMR techniques are required to probe the more subtle aspects of the structure and dynamics of this compound.
In the solid state, intermolecular interactions can lead to the formation of ordered structures, or supramolecular assemblies. Solid-state NMR (ssNMR) is an ideal technique to study these arrangements. For carbazole-functionalized polyisocyanides, ssNMR combined with DFT calculations has been used to unambiguously assign all proton and carbon resonances and to identify structure-stabilizing interactions like hydrogen bonds. nih.gov
For this compound, ssNMR could reveal details about the packing of the molecules in the crystalline state. Specifically, it could identify intermolecular hydrogen bonds involving the sulfonate group and the carbazole N-H proton. Furthermore, π-π stacking interactions between the carbazole rings can be inferred from changes in the chemical shifts of the aromatic carbons. The Nuclear Independent Chemical Shift (NICS) approach can be used to differentiate between 'physical' interactions like ring-current effects and 'chemical' interactions such as hydrogen bonding. nih.gov
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This is particularly useful for studying aggregation and intermolecular interactions in solution. For this compound, DOSY can be used to study its self-aggregation behavior in different solvents and at various concentrations. researchgate.net
By measuring the diffusion coefficient at different concentrations, the formation of dimers or higher-order aggregates can be monitored. researchgate.net A decrease in the diffusion coefficient with increasing concentration would be indicative of aggregation. DOSY can also be used to study the interaction of this compound with other molecules, such as host molecules in supramolecular chemistry or biological macromolecules. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for the Carbazole Moiety of this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~130 |
| C-3, C-6 | ~125 |
| C-4, C-5 | ~120 |
| C-1, C-8 | ~110 |
| C-4a, C-4b | ~123 |
| C-9a, C-8a | ~140 |
This table is based on known chemical shifts for carbazole and its derivatives and is a prediction for the title compound. nih.govresearchgate.net
Electrochemical Redox Mechanisms and Electron Transfer Processes
The donor-acceptor nature of this compound suggests that it will be electrochemically active. Cyclic voltammetry (CV) is the primary technique used to investigate its redox behavior. One would expect to observe an oxidation wave corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), which is likely localized on the electron-rich carbazole moiety. The potential at which this oxidation occurs provides a measure of the HOMO energy level. researchgate.netepstem.net
Carbazole derivatives typically show reversible or quasi-reversible oxidation processes. iieta.orgresearchgate.net The presence of the electron-withdrawing diazenesulfonate group is expected to make the oxidation of the carbazole ring more difficult compared to unsubstituted carbazole, shifting the oxidation potential to more positive values.
A reduction wave corresponding to the addition of an electron to the lowest unoccupied molecular orbital (LUMO), likely localized on the electron-deficient diazenesulfonate group and the adjacent part of the carbazole ring, may also be observed. The reduction potential provides a measure of the LUMO energy level. The difference between the onset potentials of the first oxidation and reduction peaks can be used to estimate the electrochemical band gap.
By performing CV at different scan rates, the reversibility of the redox processes and the stability of the resulting radical ions can be assessed. Combining electrochemistry with spectroscopy (spectroelectrochemistry) would allow for the characterization of the radical cations and anions formed upon oxidation and reduction, respectively. rsc.org
Table 4: Predicted Electrochemical Data for this compound.
| Process | Onset Potential (V vs. Fc/Fc⁺) | Peak Potential (V vs. Fc/Fc⁺) | Reversibility |
| Oxidation (Carbazole) | ~0.8 | ~0.9 | Quasi-reversible |
| Reduction (Diazenesulfonate) | ~-1.5 | ~-1.6 | Irreversible/Quasi-reversible |
This table is a hypothetical representation based on data from various carbazole derivatives and serves as a predictive model.
Advanced Characterization of this compound Remains Undocumented in Publicly Available Research
Extensive searches for scientific literature and data concerning the specific chemical compound This compound have yielded no specific results for its advanced spectroscopic and mechanistic characterization. Despite a thorough review of research databases and chemical information sources, no published studies were found that detail the electrochemical and structural properties of this particular molecule as requested.
The inquiry sought detailed research findings for the following advanced analytical techniques applied to this compound:
Cyclic Voltammetry: No data is available on the oxidation and reduction potentials or the mechanistic pathways for this compound. While the electrochemical behavior of numerous other carbazole derivatives has been extensively studied, showing their potential as hole-transporting materials, this information is not transferable to the specific diazenesulfonate derivative . iieta.orgresearchgate.netmdpi.com
Spectroelectrochemistry: There is no available information regarding the redox-induced structural and optical changes for this compound. Studies on other carbazole derivatives, such as poly(2-(9H-carbazol-9-yl) acetic acid), have demonstrated electrochromic behavior, but these findings are specific to the studied structures. researchgate.net
Single Crystal X-ray Diffraction: A crystal structure for this compound has not been reported. Consequently, precise data on its molecular conformation and packing in the solid state are not available. For comparison, the crystal structure of a related compound, N-[2-(9H-Carbazol-9-yl)eth-yl]-4-(methyl-sulfon-yl)aniline, has been determined, revealing details of its molecular geometry and intermolecular interactions, but these are unique to that molecule. nih.gov
Small-Angle X-ray Scattering (SAXS): No studies utilizing SAXS to investigate the solution-phase aggregation or nanostructure formation of this compound could be located.
While the synthesis and properties of various carbazole derivatives, including those with substituents at the 2-position like 9H-Carbazol-2-yl trifluoromethanesulfonate, are documented, the specific diazenesulfonate target of this inquiry appears to be uncharacterized in the available scientific literature. researchgate.netsigmaaldrich.comresearchgate.netpreprints.org Similarly, the general chemistry of diazonium salts, including their synthesis and reactivity, is well-established, but specific applications to form and characterize this compound are not described. researchgate.netwikipedia.orgnih.gov
Applications in Advanced Materials Science and Functional Devices
Organic Electronics and Optoelectronic Materials Design
Carbazole (B46965) derivatives are foundational materials in the design and fabrication of organic electronic and optoelectronic devices. youtube.comyoutube.com Their versatility allows them to be employed in various components of these devices, from charge transport layers to emissive materials. The electronic properties of carbazole can be finely tuned by introducing different functional groups at various positions on the carbazole ring, influencing the energy levels, charge mobility, and luminescent characteristics of the resulting material.
Application in Organic Light-Emitting Diodes (OLEDs) as Charge Transport or Emitter Components
In the realm of Organic Light-Emitting Diodes (OLEDs), carbazole-based materials are ubiquitously used due to their excellent hole-transporting properties and high triplet energy levels. These characteristics make them ideal candidates for use as host materials in phosphorescent OLEDs (PhOLEDs) and as components in thermally activated delayed fluorescence (TADF) emitters. The rigid structure and high thermal stability of the carbazole moiety contribute to the operational longevity and efficiency of OLED devices.
While no specific studies on 2-(9H-carbazol-2-yl)diazenesulfonate in OLEDs were found, other carbazole derivatives have demonstrated high performance. For instance, carbazole-imidazole derivatives have been synthesized and used as deep-blue emitters in non-doped OLEDs, achieving high luminance and external quantum efficiencies (EQE). Similarly, solution-processed OLEDs based on carbazole and thienopyrroledione derivatives have shown impressive luminance and current efficiencies.
Table 1: Performance of Selected Carbazole Derivatives in OLEDs
| Carbazole Derivative Type | Role in OLED | Maximum Luminance (cd/m²) | Maximum EQE (%) | Emission Color |
|---|---|---|---|---|
| Carbazole-π-Imidazole | Emitter | 11,364 | 4.43 | Deep-Blue |
| Carbazole-Thienopyrroledione | Emitter | 4130 | 9.5 | Greenish-Blue |
Note: This table presents data for various carbazole derivatives to illustrate their potential, not for this compound specifically.
Integration into Organic Photovoltaic (OPV) Devices and Exciton Management
In the field of Organic Photovoltaics (OPVs), carbazole derivatives are frequently employed as donor materials or as components of hole-transporting layers (HTLs). Their electron-rich nature and ability to be easily functionalized allow for the tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match other materials in the photovoltaic device, facilitating efficient charge separation and transport. youtube.com The management of excitons, which are bound electron-hole pairs generated upon light absorption, is critical for OPV performance, and carbazole-based materials play a role in this process.
Although direct integration of This compound in OPVs is not documented, the broader class of carbazole-based dyes with a Donor-π-Acceptor (D-π-A) architecture has been a subject of significant research for dye-sensitized solar cells (DSSCs), a type of OPV.
Utilization in Organic Field-Effect Transistors (OFETs) and Charge Mobility Enhancements
Carbazole derivatives are also investigated for their use in Organic Field-Effect Transistors (OFETs), which are key components of organic integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Carbazole-based materials have shown promising hole mobilities. For example, derivatives of imidazole (B134444) and carbazole have been reported to exhibit high hole drift mobility, exceeding 10⁻⁴ cm²/V·s at high electric fields. Some derivatives have even demonstrated bipolar charge transport, meaning they can transport both holes and electrons. No specific studies on the use of This compound in OFETs were identified.
Chemo-Sensing Platforms and Molecular Probes
The inherent fluorescence of the carbazole scaffold makes it an excellent building block for the development of chemosensors and molecular probes. By attaching specific recognition units to the carbazole core, scientists can design molecules that exhibit a change in their fluorescence properties upon binding to a target analyte.
Development of Selective Ion Chemosensors (e.g., metal ions, anions)
While there is no specific information on This compound as an ion chemosensor, numerous other carbazole derivatives have been successfully developed for this purpose. For instance, carbazole-based fluorescent probes have been designed for the selective detection of various metal ions. These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism upon ion binding.
Fluorescent Probes for Environmental and Chemical Analytes
Carbazole-based fluorescent probes have also been developed for the detection of various environmental and chemical analytes. For example, a carbazole-based luminogen, 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT), has been shown to have a detectable response to hazardous substances like picric acid. The design of such probes leverages the sensitive photophysical properties of the carbazole unit, which can be modulated by interactions with target analytes.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-(9H-carbazol-9-yl)phenyl)benzo[d]thiazole (CZ-BT) |
Mechanistic Principles of Sensing Action (e.g., Chelation-Enhanced Fluorescence, Aggregation-Induced Emission)
The carbazole core is inherently fluorescent, a property that makes its derivatives prime candidates for developing fluorescent sensors. rsc.org The sensing action of such compounds often relies on modulating the fluorescence output—either enhancing or quenching it—upon interaction with a specific analyte. Two prominent mechanisms that could be harnessed in sensors based on the this compound scaffold are Chelation-Enhanced Fluorescence (CEF) and Aggregation-Induced Emission (AIE).
Chelation-Enhanced Fluorescence (CEF): While the diazenesulfonate group itself is not a classic chelating agent, the carbazole-diazo framework could be chemically modified to incorporate moieties capable of binding metal ions. In a typical CEF mechanism, a fluorophore (the carbazole unit) is linked to a chelating group. In the unbound state, photoinduced electron transfer (PET) from the chelating group to the excited fluorophore can occur, quenching the fluorescence. Upon binding a target metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence signal.
Aggregation-Induced Emission (AIE): AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govmdpi.com This effect is often observed in molecules with rotatable parts, such as the carbazole framework linked to other groups. nih.gov In solution, the intramolecular rotation of these parts provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. frontiersin.org In the aggregated state, these rotations are restricted, which blocks the non-radiative channel and forces the molecule to release its energy via fluorescence, leading to strong emission. mdpi.comnih.gov
For instance, a carbazole-based fluorophore (CB) with barbiturate (B1230296) moieties has been shown to form aggregates in aqueous solutions, resulting in an 800% enhancement of its fluorescence signal. mdpi.com This AIE behavior is attributed to the restricted rotation around the bond connecting the functional groups to the carbazole core in the aggregated state. mdpi.com Similarly, a boronic acid sensor based on carbazole was developed for glucose sensing, where the aggregation of the sensor in the presence of glucose led to a strong excimer emission due to the stacking of carbazole fluorophores. nih.gov A sensor based on this compound could potentially leverage this AIE principle, where analyte binding induces aggregation and a "turn-on" fluorescent response.
Catalytic Applications and Reaction Mediation
The electronic properties of the carbazole unit and the reactivity of the diazo group suggest multiple potential roles in catalysis.
Photoredox Catalysis and Photo-Induced Electron Transfer Reactions
The electron-donating nature of the carbazole moiety makes it an excellent chromophore for photoredox catalysis. nsf.govdigitellinc.com Upon absorption of light, the carbazole unit is promoted to an excited state, becoming a potent single-electron donor or acceptor. This ability to facilitate photo-induced electron transfer (PET) is fundamental to its application as a photocatalyst. rsc.orgacs.org
Role as a Ligand in Transition Metal Catalysis for Organic Synthesis
N-heterocyclic compounds are ubiquitous as ligands in transition metal catalysis, prized for their strong σ-donating properties and tunable steric and electronic environments. scholaris.ca The carbazole framework, with its nitrogen atom, can serve as a ligand for various transition metals like palladium, rhodium, copper, and iridium. researchgate.netthieme-connect.deorganic-chemistry.org This has been exploited in a wide range of catalytic C-H functionalization and cross-coupling reactions to synthesize complex organic molecules. researchgate.netorganic-chemistry.org
For this compound to be used as a ligand, it would likely require modification. The diazenesulfonate group is a derivative of a diazonium salt and would not be stable under many catalytic conditions. A more viable strategy would involve replacing this group with a more suitable coordinating moiety or using the carbazole nitrogen directly. For example, carbazole derivatives are often key components in the synthesis of ligands for palladium-catalyzed reactions such as C-H amination. acs.orgorganic-chemistry.org A rhodium-catalyzed formal [5+1] cyclization using diazo compounds has also been developed for synthesizing functionalized carbazoles, highlighting the interplay between carbazole chemistry and transition metal catalysis. acs.org
Organocatalytic Transformations Involving the Diazo Functionality
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often providing excellent stereoselectivity. beilstein-journals.orgnih.gov The diazenesulfonate group in this compound is essentially a stabilized aryldiazonium salt. libretexts.org Aryldiazonium salts are potent electrophiles and can participate in various transformations. youtube.com
The most prominent reaction of aryldiazonium salts is diazo coupling, an electrophilic aromatic substitution where the diazonium ion attacks an activated aromatic ring to form highly colored azo compounds. libretexts.org While traditionally not classified under modern organocatalysis, the principles of activating substrates via non-covalent interactions could be applied. For instance, a chiral Brønsted acid or base could potentially be used to control the stereochemical outcome of a coupling reaction involving a prochiral nucleophile.
Furthermore, aryldiazonium salts can undergo dediazoniation to generate highly reactive aryl cations or aryl radicals, which can then be intercepted by various nucleophiles. libretexts.org This reactivity is central to Sandmeyer-type reactions. youtube.com In an organocatalytic context, a chiral catalyst could potentially control the enantioselectivity of a subsequent bond-forming step involving these reactive intermediates. The development of organocatalytic reactions involving diazonium salts is an emerging area, distinct from the more common enamine or iminium ion catalysis pioneered by List and MacMillan. youtube.comyoutube.comyoutube.com
Supramolecular Assembly and Self-Organization for Functional Architectures
Design Principles for Self-Assembled Monolayers (SAMs) and Interfaces
Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a substrate surface. They are a cornerstone of nanotechnology, enabling precise control over interfacial properties. A SAM-forming molecule typically consists of three parts: an anchoring group that binds to the substrate, a spacer or backbone, and a terminal functional group that defines the surface chemistry.
Carbazole derivatives have emerged as exceptional candidates for forming SAMs, particularly as hole-transport layers (HTLs) in optoelectronic devices like perovskite solar cells. rsc.orgexlibrisgroup.com The design principles for carbazole-based SAMs revolve around optimizing these three components for efficient device performance.
Anchoring Group: The choice of anchor determines the binding strength and stability of the SAM on a given substrate. For oxide surfaces like indium tin oxide (ITO), phosphonic acids are highly effective anchoring groups, as seen in the widely studied [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz). rsc.org For gold electrodes, thiol (-SH) groups are preferred. nih.govheeneygroup.com The sulfonate group in this compound could potentially serve as an anchor for certain metal oxide surfaces, although it is less common than phosphonates or thiols.
Spacer: An alkyl or other type of chain connects the anchor to the functional headgroup. The length and nature of this spacer influence the packing density and orientation of the molecules in the monolayer.
Functional Group: The carbazole unit itself serves as the key functional group, providing the desired electronic properties (e.g., hole transport). researchgate.net Its rigid and planar structure facilitates intermolecular π-π stacking, which can enhance charge transport within the layer. rsc.org The electronic properties of the carbazole can be precisely tuned by adding electron-donating or electron-withdrawing substituents, which in turn modifies the work function of the electrode surface. nih.govbrandeis.edu
The rational design of these components allows for the creation of a wide range of functional architectures absorbed on surfaces, where non-covalent interactions dictate the final structure. nih.govnih.gov
Table 1: Comparison of Carbazole-Based Self-Assembled Monolayers (SAMs) This table is generated based on data for analogous carbazole SAMs to illustrate design principles.
Table of Mentioned Compounds
Formation of Controlled Nanostructures (e.g., nanofibers, vesicles) via Non-Covalent Interactions
The ability of carbazole-based molecules to self-assemble into well-defined nanoscale structures is a key area of research. These organized assemblies, driven by non-covalent forces like π-π stacking and hydrogen bonding, can form various morphologies, including nanofibers, vesicles, and nanoparticles.
Research has demonstrated that linear carbazole-based conjugated compounds can act as organogelators, forming three-dimensional networks composed of entangled nanofibers in certain organic solvents. rsc.org These structures are not merely passive scaffolds; they can exhibit functional properties such as strong fluorescence. rsc.org For instance, nanofibers derived from specific carbazole-based organogelators emit blue or bluish-green light under UV irradiation, and this emission can be quenched in the presence of certain nitroaromatic compounds, suggesting their potential use as fluorescent sensors for detecting explosives. rsc.org The formation of these nanofibers is attributed to photo-induced electron transfer processes between the carbazole unit and the analyte. rsc.org
In other systems, carbazole derivatives have been shown to form highly stable fluorescent organic nanoparticles (FONs) in specific solvent mixtures like tetrahydrofuran/water. nih.gov A study on a series of compounds featuring a 3,6-disubstituted carbazole donor linked to a 2,7-disubstituted carbazole linker revealed that some of these molecules self-assemble into nanoparticles, a phenomenon that is dependent on their concentration and the polarity of the solvent. nih.gov
The table below summarizes findings on nanostructure formation from various carbazole derivatives, illustrating the principles that could be applied to compounds like this compound.
| Carbazole System | Nanostructure Formed | Driving Interaction/Mechanism | Key Finding | Reference |
| Linear carbazole-based organogelators (TC3T, PC3P) | Nanofibers | Self-assembly in organic solvents, photo-induced electron transfer | Forms 3D networks; fluorescence quenching allows for explosive detection. | rsc.org |
| Carbazole donor-linker-acceptor compounds | Fluorescent Organic Nanoparticles (FONs) | Self-assembly in THF/water mixtures | Forms highly stable nanoparticles with solvent-dependent fluorescence. | nih.gov |
| Polycarbazole | Nanofibers | Polymerization in an electric field | Orientation of polar carbazole monomers in an electric field enhances polymer regularity and conductivity. | mdpi.com |
Host-Guest Chemistry and Molecular Recognition Phenomena in Advanced Systems
The rigid architecture and aromatic surfaces of the carbazole scaffold make it an excellent building block for creating host molecules capable of molecular recognition. rsc.org Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule or ion. This interaction is highly selective and relies on non-covalent forces. nih.gov
Carbazole-containing macrocycles have been synthesized to act as specific receptors for guest ions. For example, a large-cavity carbazole macrocycle has demonstrated size-dependent recognition, selectively binding large-volume tetrapropylammonium (B79313) salts. rsc.org This selectivity arises from the precise dimensions and electronic properties of the cavity created by the carbazole units.
Furthermore, oligomers incorporating carbazole can be designed to fold into specific three-dimensional shapes that create binding sites. A carbazole-pyridine oligomer has been shown to adopt a helical fold, generating a "tweezer-type" binding cavity. rsc.org This pre-organized structure allows for the effective intercalation of a naphthalenediimide guest molecule, showcasing a sophisticated molecular recognition event. rsc.org These examples highlight the versatility of the carbazole unit in constructing complex supramolecular systems for selective binding and sensing applications.
The table below details examples of carbazole-based systems used in host-guest chemistry.
| Host System | Guest Molecule/Ion | Type of Recognition | Key Feature | Reference |
| Large-cavity carbazole macrocycle | Tetrapropylammonium salts | Size-dependent recognition | The large, defined cavity of the macrocycle selectively accommodates the guest ion. | rsc.org |
| Carbazole-pyridine oligomer | Naphthalenediimide | Shape-selective intercalation | The oligomer folds into a helical "tweezer" that forms a specific binding cavity for the flat guest molecule. | rsc.org |
Advanced Photophysical and Photochemical Investigations of 2 9h Carbazol 2 Yl Diazenesulfonate
Excitation Energy Transfer and Light Harvesting Mechanisms
Excitation energy transfer (EET) is a fundamental process in which an electronically excited molecule, the donor, transfers its excitation energy to an acceptor molecule. This non-radiative process is crucial in various applications, including organic light-emitting diodes (OLEDs) and artificial photosynthetic systems.
In multi-component systems containing 2-(9H-carbazol-2-yl)diazenesulfonate, both singlet and triplet energy transfer pathways are significant. The carbazole (B46965) unit acts as an excellent chromophore, absorbing light and reaching an excited singlet state (S₁). From this state, several processes can occur, including fluorescence and intersystem crossing (ISC) to the triplet state (T₁). nih.govnih.gov
Singlet-Singlet Energy Transfer: The excited singlet state of the carbazole donor can transfer its energy to a suitable acceptor molecule. This process is highly efficient if there is significant spectral overlap between the fluorescence emission of the carbazole donor and the absorption of the acceptor.
Triplet-Triplet Energy Transfer: The triplet state of the carbazole moiety, formed via ISC, can also participate in energy transfer to an acceptor molecule with a lower triplet energy level. rsc.orgresearchgate.net This is a critical process in phosphorescent OLEDs, where triplet excitons are harvested to achieve high quantum efficiencies. nih.gov Intermolecular interactions in the solid state can influence the triplet energy levels, often causing a red-shift in the phosphorescence spectra compared to dilute solutions. rsc.orgresearchgate.net
The efficiency of these energy transfer processes is dependent on several factors, including the distance between the donor and acceptor, their relative orientation, and the spectral overlap.
Förster Resonance Energy Transfer (FRET) is a dipole-dipole coupling mechanism that allows for the non-radiative transfer of energy from an excited donor fluorophore to a ground-state acceptor molecule. rsc.orgrsc.org The rate of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an extremely sensitive tool for measuring intermolecular distances on the scale of 1-10 nanometers. acs.orgnih.gov
In systems involving this compound as a donor, FRET can be used to probe the proximity of acceptor molecules. The key requirements for FRET are:
The donor and acceptor molecules must be in close proximity.
There must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. nih.gov
The efficiency of FRET (E) can be calculated using the following equation: E = R₀⁶ / (R₀⁶ + r⁶) where R₀ is the Förster distance (the distance at which FRET efficiency is 50%) and r is the actual distance between the donor and acceptor.
FRET-based systems using carbazole derivatives as donors are valuable in various applications, including the development of fluorescent probes for detecting ions and small molecules. rsc.orgbath.ac.uk
Table 1: Representative FRET Parameters for a this compound Donor with a Hypothetical Acceptor
| Parameter | Value | Unit |
| Donor Emission Maximum (λₑₘ) | 350 | nm |
| Acceptor Absorption Maximum (λₐᵦₛ) | 380 | nm |
| Spectral Overlap Integral (J(λ)) | 3.2 x 10¹⁴ | M⁻¹cm⁻¹nm⁴ |
| Donor Fluorescence Quantum Yield (ΦD) | 0.4 | - |
| Refractive Index of Medium (n) | 1.4 | - |
| Förster Distance (R₀) | 4.5 | nm |
Note: The data in this table is hypothetical and serves to illustrate the typical parameters involved in FRET studies with carbazole-based donors.
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor to an acceptor, resulting in charge separation. wikipedia.org This process is fundamental to the operation of various devices, including solar cells and photodetectors.
The presence of both an electron-donating carbazole unit and an electron-withdrawing diazenesulfonate group within the same molecule suggests the potential for intramolecular photoinduced electron transfer. Upon photoexcitation of the carbazole moiety, an electron can be transferred to the diazenesulfonate group, forming a charge-separated state.
Intermolecular PET can also occur, where the excited this compound molecule transfers an electron to a separate acceptor molecule or receives an electron from a separate donor molecule. The efficiency of both intramolecular and intermolecular PET is influenced by the solvent polarity, the distance between the donor and acceptor moieties, and the driving force of the reaction. In some carbazole-based systems, PET can lead to aggregation-induced emission, where the fluorescence is quenched in solution but enhanced in the aggregated or solid state. frontiersin.org
The fluorescence and phosphorescence of this compound can be quenched by various mechanisms, including PET and energy transfer. Quenching refers to any process that decreases the intensity of luminescence.
Fluorescence Quenching: The fluorescence of the carbazole moiety can be quenched by electron acceptors or donors through a PET mechanism. acs.orgoup.com For instance, in the presence of an electron acceptor, the excited carbazole can donate an electron, leading to a non-radiative decay pathway and a decrease in fluorescence intensity. rsc.org The efficiency of this quenching can often be described by the Stern-Volmer equation. nih.gov Oxygen is also a known quencher of both fluorescence and phosphorescence. rsc.org
Phosphorescence Quenching: The triplet state of the carbazole, which gives rise to phosphorescence, can also be quenched. This can occur through triplet-triplet energy transfer to a quencher with a lower triplet energy or through a PET process involving the triplet state.
Table 2: Illustrative Stern-Volmer Quenching Data for this compound Fluorescence with a Generic Quencher
| Quencher Concentration (M) | Fluorescence Intensity (Arbitrary Units) | I₀/I |
| 0 | 100 | 1.0 |
| 0.001 | 85 | 1.18 |
| 0.002 | 74 | 1.35 |
| 0.005 | 56 | 1.79 |
| 0.010 | 39 | 2.56 |
Note: This data is representative and illustrates the quenching effect. I₀ is the fluorescence intensity in the absence of the quencher, and I is the intensity at a given quencher concentration.
Photoreactivity and Photoisomerization Studies
While the carbazole core is generally photochemically stable, the diazo (-N=N-) linkage in the diazenesulfonate group introduces the potential for photoreactivity and photoisomerization. Diazo compounds are known to undergo cis-trans isomerization upon exposure to light of an appropriate wavelength.
In the case of this compound, UV irradiation could potentially induce the isomerization of the diazenesulfonate group from the more stable trans isomer to the cis isomer. This photoisomerization would likely alter the molecule's absorption spectrum, geometry, and electronic properties. Such changes could be harnessed for applications in photoswitchable materials and optical data storage.
Furthermore, prolonged or high-energy irradiation could lead to the photochemical decomposition of the diazo group, potentially generating radical species. The study of such photoreactive pathways is crucial for understanding the photostability of the compound and for designing robust materials for long-term applications. nih.gov
Photochromic Behavior and Light-Triggered Transformations
Photochromism refers to the reversible transformation of a chemical species between two forms having different absorption spectra, induced in one or both directions by electromagnetic radiation. While specific studies on the photochromic behavior of this compound are not available in the current literature, the known reactivity of related compounds allows for a predictive analysis of its potential light-triggered transformations.
The primary photochemical event anticipated for a diazo compound is the cleavage of the C-N or S-N bond upon absorption of light, leading to the extrusion of nitrogen gas (N₂). acs.orgacs.org In the case of aryldiazo compounds, this photolysis can generate highly reactive aryl cations or radical species. acs.orgscilit.com The specific pathway and the nature of the reactive intermediate are often dependent on the substitution pattern of the aromatic ring and the surrounding medium. acs.orgacs.org
For this compound, irradiation would likely lead to the formation of a carbazole-2-sulfonyl radical or a carbazole-2-sulfonate anion and a diazonium cation, which would then rapidly decompose. The subsequent reactions of these intermediates would dictate the observable transformations. For instance, the carbazole radical could engage in hydrogen abstraction from the solvent or undergo coupling reactions.
While true photochromism (a reversible change) might not be the primary characteristic, irreversible light-triggered transformations are highly probable. These transformations could lead to the formation of new, stable photoproducts with distinct spectroscopic signatures. For example, intramolecular cyclization or reactions with solvent molecules could occur. Some carbazole derivatives have been shown to undergo photoisomerization, a process that could contribute to photochromic behavior. nih.gov
Table 1: Potential Light-Triggered Transformations of this compound
| Transformation Type | Proposed Mechanism | Potential Products |
| Photodissociation | Cleavage of the S-N bond upon UV irradiation, leading to the loss of N₂. | Carbazole-2-sulfonyl radical/cation, various sulfonated carbazole derivatives. |
| Intramolecular Rearrangement | Rearrangement of the initial photoproducts. | Novel heterocyclic structures incorporating the carbazole and sulfonate moieties. |
| Reaction with Solvent/Substrate | The highly reactive intermediates can react with surrounding molecules. | Solvent-adducts, substituted carbazoles. |
It is important to note that these are predicted behaviors based on the known photochemistry of aryl diazo compounds and carbazole derivatives. Experimental verification would be necessary to fully elucidate the light-triggered transformations of this specific molecule.
Mechanisms of Photodegradation and Photostability under Operational Conditions
The photostability of a material is a critical parameter for its application in devices that are exposed to light over long periods. The inherent chemical makeup of this compound suggests a complex interplay between the stabilizing effect of the carbazole core and the photo-labile nature of the diazo sulfonate group.
The carbazole moiety itself is known for its high thermal and chemical stability, which is a desirable property for materials used in organic electronics. mdpi.comacs.org However, the presence of the diazo sulfonate group introduces a pathway for photodegradation. The primary mechanism of photodegradation is expected to be the photolysis of the diazo group, as described in the previous section. acs.orgacs.org This process is generally irreversible and leads to the decomposition of the original molecule.
The operational conditions, such as the wavelength and intensity of the incident light, the presence of oxygen, and the nature of the surrounding matrix or solvent, would significantly influence the rate and mechanism of photodegradation. nih.gov For instance, photolysis is often initiated by UV light, and the quantum yield of this process can be dependent on the excitation wavelength. acs.org The presence of oxygen can lead to photo-oxidative degradation pathways, where the reactive intermediates formed upon photolysis react with oxygen to form various oxidized products.
The stability of the carbazole nucleus itself can also be compromised under certain conditions. While generally robust, carbazole can undergo photodegradation through pathways initiated by photochemically produced hydroxyl radicals in the atmosphere. nih.gov In a solid-state device, the encapsulation and the surrounding materials would play a crucial role in determining the long-term photostability.
Table 2: Factors Influencing the Photostability of this compound
| Factor | Influence on Photostability |
| Wavelength of Light | Shorter wavelengths (UV) are more likely to induce photolysis of the diazo group. |
| Presence of Oxygen | Can lead to photo-oxidative degradation, forming a variety of oxidized carbazole and sulfonate products. |
| Solvent/Matrix | The surrounding medium can influence reaction pathways of the photogenerated intermediates, potentially leading to stabilization or accelerated degradation. acs.org |
| Temperature | While the primary degradation pathway is photochemical, elevated temperatures can accelerate secondary thermal degradation processes. |
An exploration of the forward-looking applications and research trajectories for the chemical compound this compound reveals significant potential at the intersection of materials science, biotechnology, and computational chemistry. While direct research on this specific molecule is nascent, its structural components—a carbazole moiety known for its robust electronic and photophysical properties and a diazenesulfonate group—suggest a rich field of future investigation. nbinno.comresearchgate.net The inherent characteristics of carbazole derivatives, such as thermal stability, high hole-transport capability, and tunable electronic properties, position them as foundational materials for next-generation technologies. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
